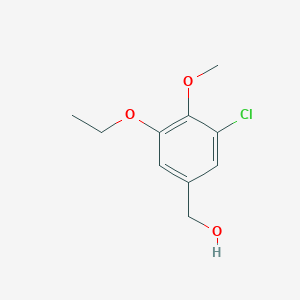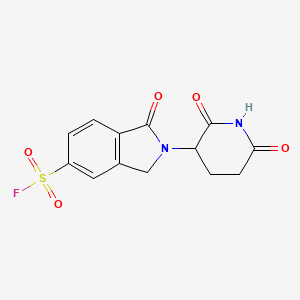
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanol is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of a chloro, ethoxy, and methoxy group attached to a phenyl ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-ethoxy-4-methoxybenzaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include catalytic hydrogenation of the corresponding benzaldehyde using a palladium catalyst under controlled pressure and temperature conditions. The choice of solvent and reaction parameters would be optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde or 3-chloro-5-ethoxy-4-methoxybenzoic acid.
Reduction: 3-Chloro-5-ethoxy-4-methoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of the chloro, ethoxy, and methoxy groups allows it to engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
- (3-Chloro-4-methoxyphenyl)methanol
- (3-Chloro-5-ethoxyphenyl)methanol
- (4-Methoxyphenyl)methanol
Comparison: (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol is unique due to the combination of its functional groups. The presence of both ethoxy and methoxy groups on the phenyl ring, along with the chloro substituent, imparts distinct chemical properties that differentiate it from similar compounds. These properties include variations in reactivity, solubility, and potential biological activity, making it a compound of interest for further study and application.
Propriétés
Formule moléculaire |
C10H13ClO3 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
(3-chloro-5-ethoxy-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H13ClO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5,12H,3,6H2,1-2H3 |
Clé InChI |
PMWWLNNPCXKKHQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC(=C1)CO)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13596132.png)




![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)
![1-[1-(3-Fluoro-4-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13596164.png)

![3-Oxo-1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile](/img/structure/B13596168.png)
![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)
